1-[(3-chlorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide
Overview
Description
This compound is a pyrazole derivative known for its promising biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. The synthetic route may involve the reaction of 3-chlorophenol with formaldehyde to form 3-chlorophenoxymethyl chloride, which is then reacted with 2,4-dimethylphenylhydrazine to form the desired pyrazole derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazole derivatives .
Scientific Research Applications
1-[(3-chlorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly cyclooxygenase-2 (COX-2), which is involved in inflammation.
Medicine: Investigated for its anti-inflammatory, anticancer, and cognitive-enhancing properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is not fully understood. it is believed to inhibit the activity of certain enzymes and proteins involved in various biological processes. For instance, it has been found to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory molecules. This inhibition can lead to reduced inflammation and other physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-3-(2,4-dimethylphenyl)urea: Similar structure but different functional groups.
3-(3-chlorophenoxy)-N-(2,4-dimethylphenyl)propanamide: Similar backbone with variations in the side chains.
1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)thiourea: Contains a sulfur atom instead of oxygen in the functional group.
Uniqueness
1-[(3-chlorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit COX-2 and other enzymes makes it a valuable compound for research in medicinal chemistry and drug development.
Properties
IUPAC Name |
1-[(3-chlorophenoxy)methyl]-N-(2,4-dimethylphenyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-6-7-17(14(2)10-13)21-19(24)18-8-9-23(22-18)12-25-16-5-3-4-15(20)11-16/h3-11H,12H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNLTQBABNMRMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C=C2)COC3=CC(=CC=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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